molecular formula C14H16O3 B15302513 1-(2,3-Dihydrobenzofuran-7-yl)cyclopentane-1-carboxylic acid

1-(2,3-Dihydrobenzofuran-7-yl)cyclopentane-1-carboxylic acid

Cat. No.: B15302513
M. Wt: 232.27 g/mol
InChI Key: UOTCHAZKLUKSRQ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Comparison

1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H16O3/c15-13(16)14(7-1-2-8-14)11-5-3-4-10-6-9-17-12(10)11/h3-5H,1-2,6-9H2,(H,15,16)

InChI Key

UOTCHAZKLUKSRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC3=C2OCC3)C(=O)O

Origin of Product

United States

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